molecular formula C26H28N4S2 B14380344 2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole CAS No. 90012-14-9

2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole

Cat. No.: B14380344
CAS No.: 90012-14-9
M. Wt: 460.7 g/mol
InChI Key: NGZKPGJEHAMIAP-UHFFFAOYSA-N
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Description

2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole is a complex organic compound featuring a thiazole ring system Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of piperidinyl phenyl groups. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may scale up these reactions, optimizing for yield and purity through controlled reaction environments and purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms within the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole has been explored for its potential in several scientific research areas:

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new biochemical tools.

    Industry: Its stability and reactivity profile make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole exerts its effects is closely related to its ability to interact with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. The thiazole ring’s aromaticity and the presence of piperidinyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and heterocyclic compounds with comparable structures. Examples include:

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An antineoplastic agent with a thiazole ring.

Compared to these compounds, 2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole is unique due to its specific substitution pattern and potential for diverse applications in both scientific research and industry.

Properties

CAS No.

90012-14-9

Molecular Formula

C26H28N4S2

Molecular Weight

460.7 g/mol

IUPAC Name

2,5-bis(4-piperidin-1-ylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole

InChI

InChI=1S/C26H28N4S2/c1-3-15-29(16-4-1)21-11-7-19(8-12-21)23-27-25-26(31-23)28-24(32-25)20-9-13-22(14-10-20)30-17-5-2-6-18-30/h7-14H,1-6,15-18H2

InChI Key

NGZKPGJEHAMIAP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(S3)N=C(S4)C5=CC=C(C=C5)N6CCCCC6

Origin of Product

United States

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